2-Fluoro-5-methoxypyridine
Overview
Description
2-Fluoro-5-methoxypyridine is a fluorinated pyridine derivative with the molecular formula C6H6FNO. This compound is of significant interest due to its unique chemical properties, which include the presence of both a fluorine atom and a methoxy group on the pyridine ring. These substituents confer distinct electronic and steric characteristics, making this compound valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-methoxypyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2-methoxypyridine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under mild conditions, often at room temperature, to achieve high yields of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These can include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The choice of fluorinating agent and reaction conditions can be tailored to suit large-scale production requirements.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy group can participate in oxidation and reduction reactions, altering the electronic properties of the pyridine ring.
Coupling Reactions: The compound can be used in Suzuki-Miyaura and other coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium fluoride can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Fluoro-5-methoxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Fluoro-5-methoxypyridine exerts its effects depends on its specific application. In medicinal chemistry, the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates. The methoxy group can influence the compound’s binding affinity to molecular targets, such as enzymes or receptors. The combined electronic effects of the fluorine and methoxy groups can modulate the compound’s overall activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-methylpyridine: Similar in structure but with a methyl group instead of a methoxy group.
2-Fluoro-5-chloropyridine: Contains a chlorine atom instead of a methoxy group.
2-Fluoro-5-nitropyridine: Features a nitro group in place of the methoxy group.
Uniqueness
2-Fluoro-5-methoxypyridine is unique due to the presence of both a fluorine atom and a methoxy group, which confer distinct electronic properties. This combination can enhance the compound’s reactivity and make it a valuable intermediate in the synthesis of more complex molecules.
Properties
IUPAC Name |
2-fluoro-5-methoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c1-9-5-2-3-6(7)8-4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZQZUAJEWXGQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90597010 | |
Record name | 2-Fluoro-5-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90597010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136888-79-4 | |
Record name | 2-Fluoro-5-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90597010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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